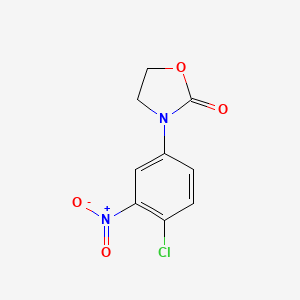

3-(4-Chloro-3-nitrophenyl)-1,3-oxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chloro-3-nitrophenyl)-1,3-oxazolidin-2-one is a chemical compound known for its unique structure and properties It contains an oxazolidinone ring substituted with a 4-chloro-3-nitrophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitrophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-chloro-3-nitroaniline with ethylene carbonate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the oxazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The electron-withdrawing nitro group at the 3-position on the phenyl ring can undergo reduction to form an amine derivative. This reaction is critical for modifying biological activity or enabling further functionalization.

Structural Considerations :

The nitro group’s slight twist from the benzene ring plane (dihedral angle ~6.8°) may influence steric accessibility during reduction . The chloro substituent remains unaffected under these conditions.

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent at the 4-position is activated toward substitution due to the meta-directing nitro group.

Limitations :

Steric hindrance from the oxazolidinone ring may slow substitution kinetics.

Oxazolidinone Ring-Opening Reactions

The 1,3-oxazolidin-2-one ring can undergo hydrolysis or aminolysis, depending on conditions.

Structural Insights :

The near-planar conformation of the oxazolidinone ring (mean deviation: 0.0204 Å) suggests stability under mild conditions but susceptibility to strong acids/bases .

Functionalization via Electrophilic Substitution

| Reagents | Products | Notes |

|---|---|---|

| LDA, Electrophile (E⁺) | 3-(4-chloro-3-nitro-5-E-phenyl)-1,3-oxazolidin-2-one | Requires lithiation at the ortho position relative to -NO₂. |

Cross-Coupling Reactions

The chloro group may participate in palladium-catalyzed couplings to form biaryl structures.

| Conditions | Products | Catalysts |

|---|---|---|

| Suzuki-Miyaura (ArB(OH)₂) | 3-(4-aryl-3-nitrophenyl)-1,3-oxazolidin-2-one | Pd(PPh₃)₄, K₂CO₃ . |

Nitro Group Transformations

Beyond reduction, the nitro group can undergo oxidation or serve as a directing group.

| Reagents | Products | Outcome |

|---|---|---|

| HNO₃ (concentrated) | Nitration at available positions | Limited by existing -NO₂ and -Cl groups . |

Structural and Mechanistic Insights

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The primary application of 3-(4-chloro-3-nitrophenyl)-1,3-oxazolidin-2-one is as an antimicrobial agent . Oxazolidinones, including this compound, are known for their effectiveness against Gram-positive bacteria, particularly those resistant to conventional antibiotics like vancomycin.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug development:

- Broad-Spectrum Antibiotic Potential : Research indicates that derivatives of oxazolidinones can be modified to enhance their spectrum of activity against both Gram-positive and Gram-negative pathogens. This adaptability is essential in addressing the growing concern of antibiotic resistance .

- Synthesis and Characterization : The compound has been synthesized through various methods, including alkylation reactions that yield highly functionalized derivatives. These derivatives exhibit enhanced biological activity and stability .

Structural Insights

The molecular structure of this compound has been characterized using X-ray crystallography, revealing a near-planar conformation of the oxazolidinone ring. The presence of the nitro group contributes to its biological activity through specific interactions within the bacterial ribosome .

While exploring its applications, it is also crucial to consider the safety profile of this compound:

Mecanismo De Acción

The mechanism of action of 3-(4-Chloro-3-nitrophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of resuscitation-promoting factors in bacteria, thereby affecting bacterial growth and survival . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Chloro-3-nitrophenyl)thiourea: Known for its cytotoxic activity against cancer cells.

4-Chloro-3-nitrophenyl disulfide: Used in various chemical reactions and known for its unique properties.

Uniqueness

3-(4-Chloro-3-nitrophenyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring structure, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different functional groups or ring structures.

Actividad Biológica

3-(4-Chloro-3-nitrophenyl)-1,3-oxazolidin-2-one is a compound characterized by its oxazolidinone ring structure, which imparts unique chemical and biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Chemical Structure and Properties

The chemical formula of this compound is C9H7ClN2O4, with a molecular weight of 232.62 g/mol. The compound features a chloro and nitro substituent on the phenyl ring, contributing to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H7ClN2O4 |

| Molecular Weight | 232.62 g/mol |

| CAS Number | 104679-38-1 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in bacterial growth and survival. It has been suggested that this compound can inhibit resuscitation-promoting factors in bacteria, which are crucial for their growth under stress conditions. This mechanism positions it as a potential candidate for developing new antibacterial agents .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can effectively inhibit the growth of Gram-positive bacteria, including strains resistant to conventional antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against certain cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of cell cycle regulators .

Case Studies

- Antimicrobial Efficacy : A study conducted on the effectiveness of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating potent antibacterial activity. The compound was found to disrupt cell wall synthesis, leading to cell lysis.

- Cytotoxicity Against Cancer Cells : In research involving human colorectal cancer cell lines (HCT116), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound effectively triggers programmed cell death .

Comparative Analysis

To understand the uniqueness of this compound compared to other oxazolidinone derivatives, a comparison table is provided below:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Inhibition of bacterial resuscitation factors; induction of apoptosis |

| Linezolid | High | Low | Protein synthesis inhibition |

| Tedizolid | Moderate | Moderate | Protein synthesis inhibition |

Propiedades

IUPAC Name |

3-(4-chloro-3-nitrophenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O4/c10-7-2-1-6(5-8(7)12(14)15)11-3-4-16-9(11)13/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVANVCNWCWJLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.